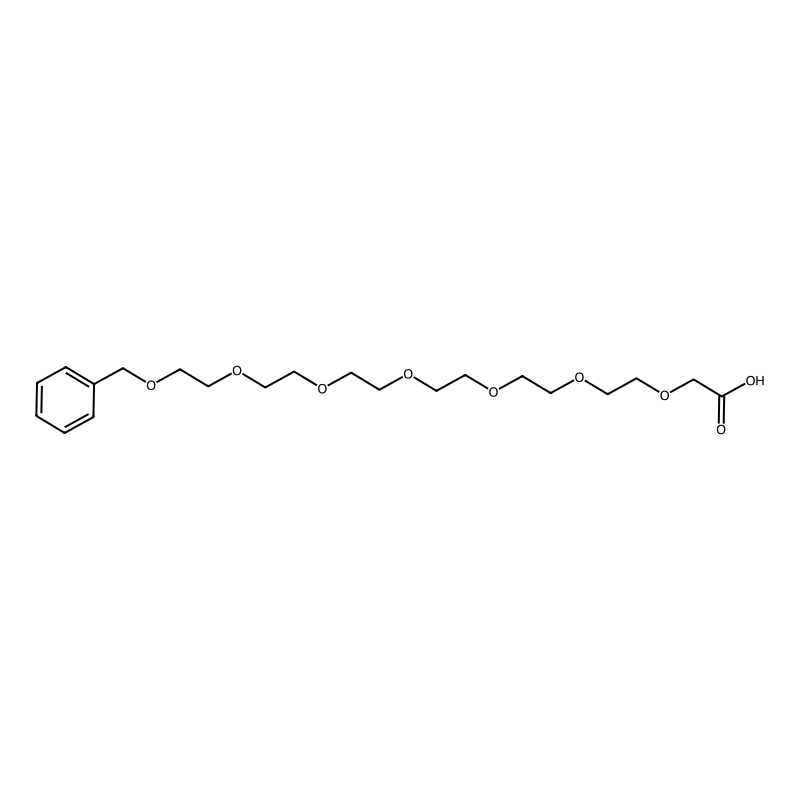

BnO-PEG6-CH2COOH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity and Key Properties

The table below summarizes the core chemical and physical properties of BnO-PEG6-CH2COOH as provided by commercial chemical suppliers.

| Property | Specification |

|---|---|

| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-oic acid [1] |

| CAS Number | 185990-10-7 [1] [2] |

| Molecular Formula | C₂₁H₃₄O₉ [1] |

| Molecular Weight | 430.49 g/mol [1] |

| Purity | ≥95% [1] |

| Structural SMILES | O=C(O)COCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 [1] |

Primary Research Applications

This compound functions as a versatile building block, valued for the properties its PEG spacer imparts to bifunctional molecules.

- Synthesis of Antibody-Drug Conjugates (ADCs): It can be used as a precursor in creating PEG-based linkers for ADCs. The benzyl group (BnO-) protects one end of the chain during synthesis, while the carboxylic acid (COOH) can be activated to attach a cytotoxic drug molecule. The final linker helps connect the drug to the antibody, improving the ADC's solubility and pharmacokinetics [3].

- Building Block for PROTAC and DEPTAC Linkers: This compound is part of the toolkit for synthesizing linkers in PROTACs (Proteolysis Targeting Chimeras) and related technologies like DEPTACs (Dephosphorylation-Targeting Chimeras) [4]. In these heterobifunctional molecules, a PEG linker connects two distinct functional ligands. The flexibility and length of the PEG chain are critical for enabling the two ends of the chimera to engage their respective targets simultaneously.

Role in DEPTAC Technology

Recent pioneering research has demonstrated the application of PEG6 linkers in developing DEPTACs for treating tauopathies like Alzheimer's disease [4] [5]. The following diagram illustrates how a DEPTAC molecule utilizes a PEG linker to function.

Schematic of a DEPTAC molecule inducing tau protein dephosphorylation [4] [5]

Comparison with Related PEG Linkers

The table below compares this compound with other commonly used PEG linkers to help you select the appropriate compound for your research.

| Linker Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| BnO-PEG6-OH | 24342-68-5 [3] | C₁₉H₃₂O₇ [3] | 372.45 [3] | Benzyl-protected terminal alcohol; precursor for linker synthesis [3]. |

| Boc-NH-PEG6-CH2COOH | 391684-36-9 [6] | C₁₉H₃₇NO₁₀ [6] | 439.50 [6] | Acid- and base-labile; features a Boc-protected amine for peptide synthesis [6]. |

| HO-PEG6-CH2COOH | Information Missing | Information Missing | Information Missing | Unprotected, heterobifunctional; requires careful protection strategy during synthesis. |

Handling and Storage Guidelines

For optimal results and compound stability, please adhere to the following practical guidelines:

- Storage: It is recommended to store the compound at -20°C [3]. If dissolved in a solvent, solutions can be stored at -80°C for up to 6 months or at -20°C for about one month [6].

- Purity and Analysis: Reputable suppliers typically provide a Certificate of Analysis (CoA). The compound's purity and identity are confirmed through analytical techniques like LCMS, NMR, and HPLC [2].

- General Tips: For solutions of the compound, it is advised to use them promptly and avoid long-term storage to maintain stability [3].

References

- 1. This compound 95% | CAS: 185990-10-7 [achemblock.com]

- 2. This compound - SynHet [synhet.com]

- 3. BnO-PEG6-OH - High-Purity PEG Linker for Bioconjugation [apexbt.com]

- 4. A new tau dephosphorylation-targeting chimera for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Generation of tau dephosphorylation-targeting chimeras for ... [sciencedirect.com]

- 6. Boc-NH-PEG6-CH2COOH | PROTAC Linkers [medchemexpress.com]

benzyl oligoethylene glycol carboxylic acid

Chemical Overview and Key Derivatives

Benzyl oligoethylene glycol carboxylic acids are heterobifunctional linkers featuring a benzyl ether group and a terminal carboxylic acid, connected by a poly(ethylene glycol) (PEG) spacer [1] [2]. This structure provides unique properties for pharmaceutical applications.

- Benzyl Group: Offers stability to the compound and introduces a hydrophobic element [1].

- PEG Spacer: Imparts high water solubility and biocompatibility, reduces nonspecific binding, and increases the circulation time of conjugated therapeutics [3] [2].

- Carboxylic Acid Group: Allows for facile conjugation with amine-containing molecules (like proteins and peptides) to form stable amide bonds, enabling the creation of targeted drug delivery systems [1] [4].

The table below summarizes a specific commercially available linear derivative:

| Catalog ID | Name | Structure | Average Molecular Weight (M.W.) | Purity |

|---|---|---|---|---|

| AP11669 [1] | Benzyl-PEG~4~-acid | Benzyl-(OCH~2~CH~2~)~4~-COOH | 312.36 g/mol | ≥95% |

Beyond linear linkers, the PEG architecture can be expanded to include multi-arm structures. For instance, 4-Arm PEG-COOH features a central pentaerythritol core with four PEG arms, each terminated with a carboxylic acid group [4]. This multiplies the number of available conjugation sites, which is useful for creating branched structures or crosslinked materials [4].

Synthesis and Conjugation Protocols

A primary method for synthesizing heterobifunctional PEGs like benzyl-PEG-acid involves the desymmetrization of homobifunctional PEG diols [2].

Synthesis via Monoprotection of PEG Diols

This protocol describes the synthesis of an alkyne-PEG~4~-OH intermediate, which can be adapted for a benzyl-PEG~4~-OH precursor [2].

- Reagents:

- Tetra(ethylene glycol) (OH-PEG~4~-OH, 1a)

- Sodium Hydride (NaH)

- Propargyl bromide (For a benzyl variant, benzyl bromide or chloride would be used)

- Anhydrous Tetrahydrofuran (THF)

- Procedure:

- Dissolve OH-PEG~4~-OH in anhydrous THF.

- Add 1.0 equivalent of NaH at room temperature and stir for 30-60 minutes.

- Slowly add 1.0 equivalent of propargyl bromide (or benzyl bromide) to the reaction mixture at room temperature.

- Continue stirring for several hours, monitoring by TLC.

- After completion, quench the reaction carefully with water.

- Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over anhydrous MgSO~4~, and concentrate.

- Purify the crude product (e.g., Benzyl-PEG~4~-OH, 2a) using silica gel column chromatography to separate it from unreacted diol and dialkylated byproducts. Reported yields for this monoalkylation step range from 37% to 69% [2].

The following diagram illustrates the desymmetrization and subsequent activation steps to create a versatile heterobifunctional linker.

Synthesis of heterobifunctional PEG linkers from a symmetrical diol.

Activation of the Carboxylic Acid for Conjugation

The terminal carboxylic acid must be activated to form a stable amide bond with amine-containing molecules like peptides or proteins. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

- Reagents:

- Benzyl-PEG~4~-acid

- N-Hydroxysuccinimide (NHS)

- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agents

- Anhydrous solvent (e.g., DCM or DMF)

- Procedure:

- Dissolve Benzyl-PEG~4~-acid and NHS (1.2 equiv) in anhydrous solvent at 0°C.

- Add DCC (1.1 equiv) and stir the reaction, allowing it to warm to room temperature.

- Continue stirring for several hours or overnight.

- Filter the reaction mixture to remove the dicyclohexylurea precipitate.

- Concentrate the filtrate and purify the Benzyl-PEG~4~-NHS ester product by precipitation or chromatography.

Conjugation to a Target Molecule

The final step involves conjugating the activated PEG linker to a biologically active molecule.

- Procedure:

- Dissolve the activated Benzyl-PEG~4~-NHS ester in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).

- Add the amine-containing molecule (e.g., a targeting peptide or protein).

- Gently agitate the reaction mixture at room temperature for several hours.

- Purify the final conjugate using techniques such as dialysis, size-exclusion chromatography, or filtration to remove unreacted reagents.

The overall conjugation workflow, from acid activation to the final product, is summarized below.

Conjugation workflow for linking benzyl-PEG-acid to amine-containing biomolecules.

Critical Considerations for Drug Development

When using benzyl-PEG-acid linkers in pre-clinical and clinical research, several factors are crucial.

- PEG Immunogenicity: While PEG itself has very low immunogenicity, PEGylated conjugates can elicit anti-PEG antibodies (Anti-PEG Abs) [3]. These antibodies can cause the Accelerated Blood Clearance (ABC) phenomenon upon repeated dosing, reducing the therapeutic's efficacy [3]. It is critical to distinguish between the immunogenicity of PEG and that of the final PEGylated nanomedicine or bioconjugate [3].

- Linker Stability and Release: The benzyl group provides stability, but the choice of the acyl chain linking the PEG to other lipids in formulations like Lipid Nanoparticles (LNPs) can impact performance. Short acyl chains (e.g., C14) promote faster release of PEG-lipids from the LNP surface, which can be beneficial for cellular uptake but may compromise LNP stability [3].

- Analytical Characterization: Rigorous characterization is essential. As highlighted in a patent, a common impurity is the starting material PEG-alcohol (PEG-OH), which can be difficult to remove and may interfere with downstream conjugation [5]. Employ techniques like NMR, HPLC, and HRMS to ensure the identity and purity of both the linker and the final conjugate [2].

References

- 1. Benzyl-PEG-acid [axispharm.com]

- 2. Efficient Synthesis of Diverse Heterobifunctionalized ... [pmc.ncbi.nlm.nih.gov]

- 3. Considering the immunogenicity of PEG - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. 4-Arm PEG-COOH: Multi-Arm PEG with Carboxylic Acid ... [biochempeg.com]

- 5. Method of preparing carboxylic acid functionalized polymers [patents.justia.com]

Comprehensive Technical Guide to Uniform Polyethylene Glycol (PEG) Synthesis: Methods, Characterization, and Therapeutic Applications

Then, I will now begin writing the main body of the guide.

Introduction to Uniform PEG and Its Pharmaceutical Significance

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become the polymer of choice in drug delivery systems due to its favorable properties, including low immunogenicity, non-toxicity, and regulatory approval by the FDA for use in pharmaceuticals [1]. The process of covalently attaching PEG to therapeutic molecules, known as PEGylation, has been widely employed to enhance the pharmacokinetic and pharmacodynamic profiles of various therapeutics, including proteins, peptides, oligonucleotides, and nanocarriers [2] [3]. Since the approval of the first PEGylated protein (Adagen) in 1990, over 30 PEGylated drugs have reached the market, creating a multibillion-dollar industry with applications spanning oncology, rare diseases, and metabolic disorders [2] [1].

Conventional PEG synthesis relies primarily on ring-opening polymerization of ethylene oxide, which produces a mixture of polymer chains with varying lengths, resulting in polydisperse products (PDI > 1.1) [1]. This heterogeneity presents significant challenges for pharmaceutical applications, including batch-to-batch inconsistency, complex characterization, potential loss of biological activity, and regulatory hurdles in obtaining FDA approval [1]. In response to these limitations, significant research efforts have been directed toward developing synthetic procedures to produce uniform PEGs (monodisperse PEGs) with a single molecular weight and a polydispersity index of 1.0 [1].

Table 1: Comparison Between Conventional Disperse PEG and Uniform PEG

| Characteristic | Conventional Disperse PEG | Uniform PEG |

|---|---|---|

| Polydispersity Index (PDI) | >1.1 [1] | 1.0 [1] |

| Molecular Weight Distribution | Broad mixture of chain lengths [1] | Single molecular weight [1] |

| Batch-to-Batch Consistency | Challenging to maintain [1] | High consistency [1] |

| Characterization Complexity | High [1] | Simplified [1] |

| Regulatory Approval Process | Complex [1] | Streamlined [1] |

| Potential for Immunogenic Reactions | Higher due to heterogeneity [1] | Reduced due to uniformity [1] |

| Synthetic Method | Ring-opening polymerization [1] | Stepwise synthesis [1] |

The drive toward uniform PEGs stems from growing recognition that molecular heterogeneity can compromise therapeutic efficacy and safety. Studies have demonstrated that uniform PEGylated drugs may be more effective than conventional PEGylated drugs while potentially reducing immunogenic reactions [1]. This comprehensive technical review examines recent advances in uniform PEG synthesis, characterization methodologies, and the therapeutic advantages of monodisperse PEG conjugates, providing researchers with an in-depth resource for navigating this evolving field.

Synthetic Methods for Uniform PEG

Limitations of Conventional Disperse PEG Synthesis

Traditional PEG manufacturing relies on anionic ring-opening polymerization of ethylene oxide, a method that has remained largely unchanged since its development in the 1930s [1]. This process begins with activation of a PEG initiator (typically using potassium hydroxide) to generate an alkoxide ion, which subsequently performs a nucleophilic attack on the epoxide ring of ethylene oxide. The reaction propagates through repeated addition of ethylene oxide monomers, terminated finally by addition of a quenching agent such as acetic acid [1]. While this method is efficient for large-scale production, it suffers from several inherent limitations: the reaction can be incomplete, chain-transfer reactions can occur with impurities, and the presence of water leads to formation of PEG diols as side products [1]. These factors collectively result in molecular heterogeneity, making it difficult to maintain consistent product composition across batches and complicating the characterization and regulatory approval processes [1].

Several attempts have been made to improve conventional ring-opening polymerization. Ma et al. developed an initiating system using potassium naphthalene and methanol that effectively removed trace water and oxygen, achieving a PDI of 1.07 [1]. Bento et al. established a synthetic route that formed propagating alkoxides through azeotropic distillation, removing water from the alcohol/alkoxide equilibrium without organometallics, though the PDI remained between 1.1 and 1.4 [1]. Continuous flow chemistry applied to anionic ring-opening polymerization with MeONa as catalyst showed narrower distributions (PDI 1.06) [1]. Despite these improvements, ring-opening polymerization still produces mixtures of different molecular weights, unable to achieve true monodispersity [1].

Stepwise Synthesis of Uniform PEG

The synthesis of uniform PEGs employs iterative stepwise approaches that build the polymer chain through controlled, sequential reactions. These methods differ fundamentally from conventional polymerization by eliminating the random nature of monomer addition. The major strategies include unidirectional iterative coupling, bidirectional iterative coupling, chain doubling, and chain tripling [1]. A common feature among these approaches is the use of protecting groups to control chain extension and leaving groups to facilitate coupling reactions, as alcohols typically make poor leaving groups [1].

The historical development of uniform PEG synthesis began in 1936 with Fordyce's attempt to synthesize PEG by reacting dichloroethane with ethylene glycol alkoxides, though this still yielded a mixture of PEG lengths [1]. In 1970, Bomer et al. achieved a significant breakthrough by successfully synthesizing PEG with degrees of polymerization of 9, 15, 27, and 45 using a stepwise approach [1]. This established the foundation for modern iterative methods, which have since been refined to improve yields, scalability, and purity.

Table 2: Stepwise Synthetic Strategies for Uniform PEG

| Synthetic Strategy | Key Features | Advantages | Limitations |

|---|---|---|---|

| Unidirectional Iterative Coupling | Sequential addition of protected monomer units in one direction [1] | High control over chain length [1] | Multiple protection/deprotection steps [1] |

| Bidirectional Iterative Coupling | Chain growth from center toward both ends [1] | Potentially faster chain elongation [1] | Complex purification [1] |

| Chain Doubling | Connecting two chains of length 'n' to form 2n [1] | Exponential growth reduces steps [1] | Requires perfect fidelity at each step [1] |

| Chain Tripling | Connecting three chains to form longer polymers [1] | Even faster chain growth [1] | Increased complexity in coupling [1] |

The synthetic process typically employs hydroxyl group protection with easily removable protecting groups such as tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS), followed by deprotection and activation of the extending unit with leaving groups like mesyl (Ms) or tosyl (Ts) [1]. Each extension cycle requires chromatographic purification to remove incomplete reaction products, contributing to the significant time and cost associated with uniform PEG synthesis. Recent innovations have focused on developing more efficient protecting groups, coupling reagents, and purification strategies to address these challenges.

Figure 1: Iterative Stepwise Synthesis Workflow for Uniform PEG

Analytical Characterization of Uniform PEG

Chromatographic Methods with Advanced Detection

The characterization of uniform PEG requires sophisticated analytical techniques capable of confirming monodispersity and structural integrity. Size exclusion chromatography (SEC) coupled with multiple detection systems has emerged as a powerful approach for comprehensive characterization [4]. Wang et al. systematically evaluated three detection techniques—charged aerosol detection (CAD), differential refractive index (dRI), and multi-angle light scattering (MALS)—for quantitative PEG analysis across various molecular weights and architectures [4].

Their study examined fourteen PEG polymers encompassing linear structures (1.4-21 kDa), 4-arm PEGs (5-40 kDa), multi-arm PEGs (2-, 4-, 6-, 8-arm at 20 kDa), and 8-arm PEGs with different core structures [4]. The research demonstrated that dRI detection showed excellent response uniformity for all PEGs regardless of structure or molecular weight, making it particularly suitable for assessing SEC method recovery with a known dn/dc value [4]. Although CAD has been considered a near-universal detector, its response varied significantly with PEG molecular weight and architecture, requiring careful evaluation for accurate quantitation [4]. MALS response, being proportional to molecular weight and concentration, showed the greatest variation and was determined to be unsuitable as a standalone quantitative method for diverse PEG structures [4].

Complementary Analytical Techniques

Beyond chromatographic methods, other analytical techniques provide valuable structural information. Nuclear magnetic resonance (NMR) spectroscopy can determine chemical composition and structure but faces challenges in quantitative analysis due to broadened spectra from polymer chain conformational changes [4]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is powerful for end-group analysis and providing molecular-level structural information on PEGylation sites, but ionization efficiency varies with molecular weight and end-capping groups, making quantitation less reliable [4].

Table 3: Analytical Techniques for Uniform PEG Characterization

| Technique | Primary Application | Strengths | Limitations |

|---|---|---|---|

| dRI Detection | Quantitative analysis [4] | Uniform response across PEG structures [4] | Requires known dn/dc values [4] |

| CAD Detection | Quantitative analysis [4] | Broad dynamic range, high sensitivity [4] | Response varies with MW and architecture [4] |

| MALS Detection | MW determination [4] | Direct MW measurement without standards [4] | Unsuitable for quantitation of mixed PEGs [4] |

| NMR Spectroscopy | Structural characterization [4] | Chemical composition information [4] | Broadened spectra complicate quantitation [4] |

| MALDI-TOF-MS | End-group analysis [4] | Molecular-level structural information [4] | Variable ionization efficiency affects quantitation [4] |

The selection of appropriate characterization methods depends on the specific requirements of the analysis. For quality control in manufacturing, dRI detection offers the most reliable quantitative results [4]. For structural confirmation during development, MALDI-TOF-MS provides detailed molecular information [4]. For comprehensive characterization, a combination of techniques is often necessary to fully understand the properties of uniform PEG constructs.

Therapeutic Advantages and Applications of Uniform PEG

Enhanced Pharmacological Properties

Uniform PEGs offer significant advantages over their polydisperse counterparts in pharmaceutical applications. The precise molecular structure of uniform PEG conjugates translates to improved pharmacokinetic profiles, reduced immunogenicity, and enhanced therapeutic efficacy [1]. The monodisperse nature of these constructs eliminates the heterogeneity that can lead to batch-to-batch variability in drug performance, providing more consistent and predictable clinical outcomes [1].

Studies have demonstrated that uniform PEGylated drugs exhibit optimized therapeutic efficacy and reduced cytotoxicity compared to those conjugated with conventional disperse PEG [1]. The precise control over polymer length and structure minimizes the subpopulations of PEGylated species that may have different binding affinities, biological activities, or clearance rates [1]. This molecular precision is particularly important for newer therapeutic modalities including PEGylated proteins, peptides, oligonucleotides, and nanoparticles [3]. For instance, in protein therapeutics, site-specific PEGylation using uniform PEG chains maintains protein activity while extending circulation half-life, as demonstrated with PEGylated alfa-galactosidase A (pegunigalsidase alfa) for Fabry disease, which exhibits a significantly extended plasma half-life of 53-121 hours compared to ≤3 hours for non-PEGylated versions [2].

Immunological Considerations

The immunogenic potential of PEGylated therapeutics has garnered increased attention in recent years, with evidence suggesting that uniform PEG constructs may elicit reduced immune responses compared to polydisperse versions [1]. While PEG is generally considered biocompatible and low in immunogenicity, the development of anti-PEG antibodies (APA) has been observed in some patients receiving PEGylated therapeutics, potentially triggering accelerated blood clearance (ABC) and reduced efficacy upon repeated administration [2] [1].

Research indicates that the structural heterogeneity of conventional PEGylated products may contribute to immunogenic responses through multiple mechanisms. The variable polymer lengths in polydisperse PEG can present diverse epitopes to the immune system, potentially increasing the likelihood of antibody recognition [1]. Additionally, molecular heterogeneity can affect the conformation of the attached therapeutic protein, potentially exposing new immunogenic epitopes [2]. Uniform PEG constructs minimize these variables, potentially reducing the immunogenic stimulus while maintaining the beneficial properties of PEGylation.

Figure 2: Therapeutic Advantages of Uniform PEG vs. Polydisperse PEG

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of uniform PEG presents significant challenges that require careful process optimization. The iterative nature of stepwise synthesis, with multiple protection, deprotection, and purification steps, contributes to increased costs and time consumption [1]. To address these challenges, Design of Experiments (DOE) methodologies have been successfully employed to optimize PEGylation reactions for manufacturing scale [5].

In one case study, researchers utilized a custom DOE approach to optimize a PEGylation reaction with the goal of maximizing mono-PEGylated product while minimizing manufacturing costs [5]. The initial DOE investigation revealed that the PEG/protein ratio was the most critical parameter, followed by reaction pH [5]. Based on these findings, parameter ranges were refined in a second DOE: pH range was shifted from 7.0-8.0 to 6.5-7.5, reductant range was reduced from a molar ratio of 1-3 to 1.5-2.5, and PEG/protein molar ratio was tightened from 1.25-2.25 to 1.5-2.0 [5]. This systematic approach identified optimal conditions that balanced product yield with economic considerations, ultimately selecting pH 7.0, reductant molar ratio of 2.0, and PEG/protein ratio of 1.75 as the optimal manufacturing conditions [5].

Beyond reaction parameters, purification strategies represent a critical aspect of process optimization. The requirement for chromatographic purification after each synthetic step significantly impacts both the cost and throughput of uniform PEG production [1]. Recent research has explored alternative purification methods, including crystallization-based techniques and flow chemistry approaches that integrate reaction and separation processes. Additionally, the development of novel coupling reagents with improved efficiency and selectivity can reduce the number of required purification steps, potentially enhancing the economic viability of large-scale uniform PEG synthesis.

Conclusion and Future Outlook

The synthesis and application of uniform PEGs represents a significant advancement in the field of polymer-based drug delivery. While conventional polydisperse PEGs have proven valuable in numerous therapeutic products, their molecular heterogeneity presents challenges for consistent pharmaceutical performance and regulatory approval [1]. Uniform PEGs address these limitations through precise molecular structures that enable more predictable pharmacokinetics, reduced immunogenicity, and enhanced therapeutic efficacy [1].

Despite the considerable progress in synthetic methodologies, the production of uniform PEGs still faces challenges related to scalability, cost-effectiveness, and purification efficiency [1]. Future research directions will likely focus on developing more efficient iterative synthesis methods, potentially through novel protecting group strategies, improved coupling reagents, and integrated purification approaches. Additionally, the exploration of alternative polymers with similar beneficial properties but potentially improved biodegradability profiles may provide opportunities to address some limitations of PEG [1].

The growing understanding of PEG immunogenicity and the ABC phenomenon further underscores the importance of uniform PEG constructs [2] [1]. As research continues to elucidate the relationships between PEG structure and immune recognition, the design of next-generation uniform PEGs may incorporate strategic modifications to minimize antibody recognition while maintaining beneficial pharmacokinetic properties. These advances, combined with ongoing improvements in synthetic methodology, will likely expand the applications of uniform PEGs in sophisticated therapeutic modalities including gene therapies, cell therapies, and personalized medicine approaches.

References

- 1. Striving for Uniformity: A Review on Advances and ... [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing Pharmacological and Immunological Properties ... [pmc.ncbi.nlm.nih.gov]

- 3. How Effective is PEGylation as a Stability Enhancement ... [nhsjs.com]

- 4. Quantitation of polyethylene glycol by size exclusion ... [sciencedirect.com]

- 5. Optimization of a PEGylation Reaction Using Design ... [bioprocessintl.com]

Comprehensive Technical Analysis of PEG6 Spacer Hydrophilicity in Pharmaceutical Development

Introduction to PEG Spacers in Drug Design

Polyethylene glycol (PEG) spacers represent a critical functional component in modern pharmaceutical design, serving as versatile molecular linkers between active targeting moieties and their carrier systems. These hydrophilic polymers significantly influence the physicochemical behavior and biological performance of therapeutic conjugates, particularly in the context of targeted drug delivery systems. The "PEG6" designation specifically refers to a spacer comprised of six repeating ethylene glycol units, which occupies a strategic position in the spectrum of PEG spacer lengths. The numerical suffix in PEG terminology indicates the number of ethylene oxide repeating units, making PEG6 an intermediate-length spacer that balances flexibility, hydrophilicity, and steric considerations.

The incorporation of PEG spacers has become a fundamental strategy for optimizing drug delivery platforms, particularly for conjugates requiring spatial separation between functional domains. Research demonstrates that PEG spacers can dramatically improve the therapeutic efficacy of pharmaceutical compounds by modulating their hydrophilicity, circulation time, and target accessibility. As an intermediate option between shorter (PEG2-PEG4) and longer (PEG12) spacers, PEG6 offers a unique combination of flexibility and compactness that makes it particularly valuable for precision medicine applications. Current investigations continue to refine our understanding of how systematic variations in PEG length influence molecular interactions and biological outcomes, with PEG6 emerging as a spacer length of significant interest across multiple therapeutic domains [1] [2].

Hydrophilicity and Structure-Activity Relationships

Quantitative Hydrophilicity Assessment

The hydrophilic character of PEG spacers is most commonly quantified through measurement of partition coefficients (logD values), which provide an empirical indicator of a compound's relative affinity for aqueous versus organic phases. Systematic investigations have revealed a direct correlation between PEG spacer length and hydrophilicity, with longer spacers demonstrating enhanced aqueous solubility. Research on bombesin-based radiolabeled antagonists demonstrates this relationship clearly, showing progressively decreasing logD values (indicating increasing hydrophilicity) with longer PEG spacers.

Table 1: Hydrophilicity Parameters of PEG Spacers of Varying Length

| Spacer Type | logD Value | Experimental System | Biological Impact |

|---|---|---|---|

| PEG2 | -1.95 | Bombesin antagonists conjugated to DOTA [1] | Reference standard |

| PEG4 | -2.05 - -2.15* | Bombesin antagonists conjugated to DOTA [1] | Increased tumor-to-kidney ratios |

| PEG6 | -2.10 - -2.20* | Bombesin antagonists conjugated to DOTA [1] | Optimal tumor-to-kidney ratios (9.7 at 4h) |

| PEG12 | -2.22 | Bombesin antagonists conjugated to DOTA [1] | Reversed stability trend |

Note: Values interpolated from published data trend; exact values not provided in source

This inverse relationship between spacer length and logD values demonstrates the hydrophilic contribution of ethylene oxide units, with each additional unit increasing the overall water solubility of the conjugate. The PEG6 spacer occupies a strategic position in this continuum, offering significantly enhanced hydrophilicity compared to shorter spacers without introducing the potential stability compromises associated with longer spacers like PEG12. This balance makes PEG6 particularly valuable for applications requiring optimal biodistribution and favorable pharmacokinetic profiles [1].

Structural Determinants of Hydrophilicity

The molecular basis for PEG6's hydrophilic properties stems from the fundamental chemistry of ethylene oxide repeats, each capable of forming hydrogen bonds with water molecules through its ether oxygen atoms. This hydrogen bonding capacity creates a hydration sphere around the spacer, effectively shielding conjugated molecules from hydrophobic interactions and reducing nonspecific binding. The degree of hydration directly correlates with spacer length, with PEG6 providing sufficient molecular backbone to maintain a robust hydration shell while avoiding the excessive flexibility that can lead to self-folding or entanglement.

Research indicates that PEG spacers influence not only overall hydrophilicity but also the conformational dynamics of targeting ligands. At the optimal PEG6 length, the spacer provides sufficient flexibility to allow proper orientation and presentation of targeting moieties to their receptors, while maintaining enough rigidity to prevent folding back onto the carrier surface. This balance is particularly important for maintaining the accessibility of targeting ligands in nanoparticle-peptide conjugates, where improper orientation can significantly compromise binding efficiency. Studies on iron oxide nanoparticles functionalized with EGFR-targeting peptides have demonstrated that intermediate-length spacers like PEG6 can optimize peptide availability, thereby enhancing targeting specificity and cellular internalization [3].

Experimental Methodologies for PEG Spacer Evaluation

Synthesis and Characterization Protocols

The systematic evaluation of PEG6 spacer properties relies on robust synthetic and analytical methodologies that enable precise characterization of structure-function relationships. The synthesis of PEG-conjugated compounds typically follows solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry, with PEG spacers incorporated as Fmoc-dPEGx-OH derivatives (where x indicates the number of ethylene glycol units). For PEG6-containing conjugates, the synthetic approach involves sequential coupling of protected amino acids and the Fmoc-dPEG6-OH spacer building block onto resin-bound growing chains, followed by on-resin conjugation of chelators (e.g., DOTA, NOTA) or other functional moieties.

Table 2: Key Experimental Methods for PEG Spacer Characterization

| Method Category | Specific Techniques | Applications and Measured Parameters |

|---|---|---|

| Synthesis | Solid-phase synthesis using Fmoc chemistry [1] [2] | Incorporation of PEG spacers into peptide sequences |

| Purification | Semi-preparative reversed-phase HPLC [4] | Isolation of pure PEGylated conjugates |

| Hydrophilicity Assessment | logD measurements [1] | Partition coefficients between octanol and buffer |

| Stability Studies | Serum incubation assays [1] | Half-life determination in biological media |

| Binding Affinity | Competitive cell binding assays [4] | IC50 values against target receptors |

| Biodistribution | Radiolabeled tracer studies in xenograft models [1] [2] | Tissue uptake and clearance patterns |

The purification of PEG6-containing conjugates typically employs semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC), which effectively separates the target compounds from shorter or longer PEG variants and other synthetic impurities. Characterization includes analytical RP-HPLC for purity assessment and mass spectrometry (MALDI-TOF or ESI-MS) for confirmation of molecular mass. For radiolabeling applications, PEG6-conjugated precursors are labeled with isotopes such as 68Ga, 177Lu, or 111In following standard protocols, with radiochemical purity determined by radio-HPLC [1] [4].

In Vitro and In Vivo Evaluation

The biological characterization of PEG6-containing conjugates encompasses a comprehensive panel of in vitro and in vivo assays designed to evaluate stability, binding affinity, and biodistribution. Serum stability represents a critical parameter, assessed by incubating conjugates in human or mouse serum at 37°C and monitoring degradation over time through HPLC analysis. Research demonstrates that PEG length significantly influences stability, with PEG6 conjugates exhibiting superior stability profiles compared to shorter spacers. In one systematic study, bombesin antagonists featuring PEG6 spacers demonstrated a half-life of 584±20 minutes in serum, substantially longer than the 246±4 minutes observed for PEG2 analogs [1].

Binding affinity determinations employ competitive cell binding assays using appropriate cell lines expressing target receptors. For example, GRPR-targeting conjugates are typically evaluated in PC-3 prostate cancer cells, while PSMA-targeting compounds utilize LNCaP cells. These assays quantify the concentration required to displace 50% of a reference radioligand (IC50), providing a standardized metric for comparing different spacer lengths. Biodistribution studies conducted in xenograft mouse models enable quantitative assessment of tissue uptake and clearance kinetics, with PEG6 spacers consistently demonstrating favorable tumor-to-background ratios and reduced accumulation in non-target tissues [2] [4]. The experimental workflow below illustrates the key stages in evaluating PEG spacer effects:

Experimental workflow for evaluating PEG spacer effects on conjugate properties

Biological and Pharmacological Impact

Pharmacokinetic and Targeting Properties

The incorporation of PEG6 spacers exerts a significant influence on the pharmacokinetic behavior and targeting efficiency of bioconjugates, directly impacting their therapeutic potential. In comparative studies of bombesin-based antagonists, conjugates featuring PEG4 and PEG6 spacers demonstrated superior tumor targeting and favorable biodistribution profiles, with tumor-to-kidney ratios of 7.8 and 9.7 at 4 hours post-injection, respectively [1]. These enhanced ratios reflect the optimal balance between target tissue accumulation and clearance from excretory organs, a critical consideration for minimizing off-target toxicity while maintaining therapeutic efficacy.

The beneficial effects of PEG6 spacers extend to improved metabolic stability, as demonstrated by the increased serum half-life of PEG6-conjugated bombesin antagonists (584±20 minutes) compared to their PEG2 counterparts (246±4 minutes) [1]. This enhanced stability directly translates to prolonged circulation time and increased opportunity for target engagement, particularly important for radiolabeled compounds used in diagnostic imaging or targeted radiotherapy. The relationship between spacer length and biological performance follows a non-linear pattern, with PEG6 representing an optimization point beyond which further increases in length may compromise rather than enhance performance, as observed with PEG12 conjugates showing reversed stability trends [1].

Optimized Target Engagement

The spatial arrangement facilitated by PEG6 spacers significantly enhances ligand-receptor interactions by providing optimal separation between the carrier platform and the targeting moiety. This proper orientation is particularly critical for maintaining the binding affinity of peptide-based targeting vectors to their cognate receptors. Research on GRPR-targeting antagonists demonstrated that PEG6-containing conjugates maintained high binding affinity (IC50 = 5.8 ± 0.3 nM), with only modest reduction compared to shorter spacers [2]. This preservation of binding capability, combined with improved pharmacokinetics, makes PEG6 an attractive spacer choice for receptor-targeted applications.

In nanoparticle systems, PEG6 spacers address the critical challenge of ligand accessibility by positioning targeting peptides beyond the nanoparticle's steric interference zone. Studies on EGFR-targeting iron oxide nanoparticles revealed that without appropriate spacing, peptide ligands tend to fold inward and become buried within surface dendron PEG chains, dramatically reducing their availability for receptor binding [3]. The incorporation of optimized PEG spacers, including PEG6, mitigated this issue by projecting the targeting peptides into the biological environment, thereby enhancing specific cellular internalization and improving therapeutic outcomes in photothermal applications. This spacer function is particularly important in the complex tumor microenvironment, where precise ligand orientation can determine the success of active targeting strategies.

Technical Considerations and Emerging Applications

Analytical Characterization Techniques

The comprehensive analysis of PEG6-containing conjugates requires specialized analytical approaches that address the unique physicochemical properties of PEG spacers. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about PEG incorporation and conjugate structure, while size exclusion chromatography (SEC) with multi-angle light scattering detection enables accurate molecular weight determination without interference from PEG's hydrodynamic properties. For assessment of surface modification in nanoparticle systems, techniques such as X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) provide quantitative data on PEG density and distribution, critical parameters influencing biological behavior.

The critical quality attributes for PEG6-spacer conjugates include spacer length uniformity, incorporation efficiency, conformational behavior, and hydration capacity. Advanced analytical methods such as isothermal titration calorimetry (ITC) can quantify water binding to PEG chains, directly measuring the hydration state that underlies hydrophilicity. Differential scanning calorimetry (DSC) provides information about PEG chain mobility and phase transitions, while fluorescence spectroscopy using environment-sensitive probes can characterize the microenvironments created by different spacer lengths. These techniques collectively enable a systematic understanding of how PEG6 spacers influence conjugate behavior at the molecular level [3] [5].

Emerging Trends and Alternative Technologies

Despite the well-established benefits of PEG spacers, emerging concerns about immunogenicity and complement activation associated with PEG components have prompted investigation of alternative technologies. Recent reports indicate an increasing incidence of anti-PEG antibodies in the general population, potentially leading to accelerated blood clearance and reduced efficacy of PEGylated therapeutics [6]. These concerns have stimulated research into PEG alternatives such as polysarcosine, poly(2-oxazoline)s, and hydroxypropyl methacrylamide, though none have yet matched the versatility and well-characterized properties of PEG spacers.

Future directions in spacer technology focus on advanced architectures including cleavable PEGs, zwitterionic polymers, and molecular brushes that combine multiple spacer functions. The development of heterobifunctional PEG derivatives enables more precise control over conjugation sites and orientation, while stimuli-responsive spacers that undergo cleavage in specific microenvironments (e.g., low pH or elevated enzyme concentrations in tumors) offer opportunities for enhanced spatial control of drug release. For PEG6 specifically, research continues to refine our understanding of its optimal applications, particularly in the emerging field of theranostics which combines diagnostic and therapeutic functions in a single agent [6] [5]. The relationship between spacer properties and biological performance can be visualized as follows:

Relationship between PEG6 spacer properties and biological performance

Conclusion

The strategic incorporation of PEG6 spacers in pharmaceutical conjugates represents a powerful approach for optimizing key properties including hydrophilicity, stability, and target engagement. Systematic studies demonstrate that PEG6 occupies a strategic position in the spacer length continuum, offering significantly enhanced performance compared to shorter spacers without introducing the potential drawbacks associated with longer PEG chains. The well-characterized hydrophilicity of PEG6, evidenced by its favorable logD values and hydration capacity, directly translates to improved biodistribution patterns and reduced non-specific interactions.

References

- 1. PEG spacers of different length influence the biological ... [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of Mini-PEG-Based Spacer Length on Binding ... [pmc.ncbi.nlm.nih.gov]

- 3. Spacer engineering in nanoparticle–peptide conjugates ... [pubs.rsc.org]

- 4. Exploring the impact of PEGylation on pharmacokinetics [pmc.ncbi.nlm.nih.gov]

- 5. PEGylation in Pharmaceutical Development: Current Status ... [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation technology: addressing concerns, moving ... [pmc.ncbi.nlm.nih.gov]

BnO-PEG6-CH2COOH solubility and stability

Solubility and Stability of PEG6 Linkers

While quantitative data for BnO-PEG6-CH2COOH itself is absent from the search results, information on similar PEG6-based linkers used in advanced drug formulations can serve as a useful reference.

The table below summarizes key properties and findings for related PEG6 linkers from recent studies:

| Linker / Compound Name | Key Findings Related to Solubility & Stability | Context of Use |

|---|---|---|

| Amino-PEG6-Propionyl-MMAD [1] | Demonstrated high stability in rodent, monkey, and human plasma in vitro. Linker itself remained intact, though payload degradation was observed in a position- and species-dependent manner. [1] | Non-cleavable linker in Antibody-Drug Conjugates (ADCs) [1] |

| PEG6-based sEH-PROTACs [2] | Linkers with various lengths (PEG1-PEG6) were tolerated in the active site of an enzyme, confirming their utility as flexible, biocompatible spacers. [2] | Linker in Proteolysis Targeting Chimeras (PROTACs) [2] |

| PLGA-PEG-COOH [3] | The PEG-COOH group contributes to the formation of nanoparticles that are efficient as drug delivery systems, implying good aqueous compatibility and functionalizability. [3] | Nanoparticle drug delivery system [3] |

A critical finding from the research on the Amino-PEG6-based ADC linker is the species-dependent stability of the construct. The linker itself was stable, but the attached payload showed varying degrees of degradation [1]. This highlights the importance of testing stability in the relevant biological models for your specific application.

Experimental Protocols for Assessment

The methodologies from these studies can be adapted to experimentally determine the properties of this compound.

Protocol for Plasma Stability

You can assess the stability of your compound in biological matrices using a method derived from ADC research [1].

Stability assessment workflow for plasma incubation studies.

Key Steps [1]:

- Incubation: Prepare a solution of this compound in the desired plasma (e.g., human, mouse, rat). Incubate at 37°C.

- Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 72, 144 hours).

- Purification: Isolate the compound from the plasma matrix, typically using protein precipitation or chromatographic methods.

- Analysis: Use Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) to monitor for any changes in the compound's structure or the appearance of degradation products. HIC can show changes in hydrophobicity, while MS can identify the specific chemical modification.

Protocol for Solubility Profiling

For solubility, a standard shake-flask method used for lipid formulations can be employed [4].

Experimental workflow for equilibrium solubility determination.

Key Steps [4]:

- Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, PBS, PEG400, ethanol).

- Equilibration: Agitate the samples using a vortex mixer or sonication to ensure proper wetting. Then, rotate them in a temperature-controlled oven (e.g., 25°C or 40°C) for a sufficient time to reach equilibrium (often 3-7 days).

- Separation: Separate the undissolved solid from the saturated solution by filtering through a pre-warmed 0.22 μm nylon filter.

- Quantification: Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using HPLC with UV detection.

Key Considerations for Research Use

- Molecular Uniformity: The move in pharmaceutical science is toward uniform (monodisperse) PEGs, like this compound, because they overcome issues of molecular heterogeneity and immunogenicity associated with conventional polydisperse PEG mixtures, leading to more consistent and effective drugs [5].

- Functional Group Reactivity: The benzoate (BnO) group can be used as a protecting group for alcohols, and the terminal carboxylic acid (COOH) is readily available for conjugation with amines or other functional groups via amide or ester bond formation. Your experimental design should account for the stability of these groups under your reaction and storage conditions.

References

- 1. Site-Dependent Degradation of a Non-Cleavable Auristatin ... [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of PROTACS for the Degradation ... [pmc.ncbi.nlm.nih.gov]

- 3. PLGA-PEG-COOH nanoparticles are efficient systems for ... [sciencedirect.com]

- 4. Prediction of Drug Solubility in Lipid Mixtures from the ... [pmc.ncbi.nlm.nih.gov]

- 5. Striving for Uniformity: A Review on Advances and ... [pmc.ncbi.nlm.nih.gov]

Introduction to PEG Linkers in ADC Design

Antibody-Drug Conjugates (ADCs) represent a groundbreaking class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker that connects these two components is not merely a passive tether but a critical determinant of the ADC's stability, efficacy, and safety profile. Polyethylene glycol (PEG)-based linkers have emerged as a powerful tool to modulate the physicochemical and pharmacological properties of ADCs.

Integrating PEG spacers, such as the PEG6 linker, into the ADC structure is a strategic approach to address challenges associated with hydrophobic payloads. The hydrophilic nature of PEG can mask the hydrophobicity of potent cytotoxic drugs, thereby reducing nonspecific interactions, minimizing aggregation, improving solubility, and extending plasma half-life. Furthermore, PEG linkers can provide optimal spatial separation between the antibody and the payload, which may be crucial for efficient target binding and drug release.

Comparative Analysis of PEG Linker Impact

Table 1: Influence of PEG Linker Length on ADC Properties (Model: anti-HER2 Affibody-MMAE Conjugate) [1]

| Linker Type | Molecular Weight | Circulation Half-life (Fold Increase) | In Vitro Cytotoxicity (Fold Reduction) | In Vivo Anti-tumor Efficacy |

|---|---|---|---|---|

| SMCC (Non-PEG) | - | Baseline (1x) | Baseline (1x) | Moderate |

| PEG4K | 4 kDa | 2.5x | 4.5x | Improved |

| PEG10K | 10 kDa | 11.2x | 22x | Most Ideal |

Table 2: Characteristics of Homogeneous ADCs with Different PEG Linkers at Light Chain Site (LC-V205C) [2]

| Linker Code | Linker Description | Tubulin Polymerization Inhibition | Hydrophobicity (HIC Elution) | Target-Dependent Cytotoxicity |

|---|---|---|---|---|

| L2 | Maleimidocaproyl (mc, non-PEG) | High | High | High |

| L3 | PEG2 Linker | High | Medium | High |

| L4 | PEG6 Linker | High | Low | High |

Table 3: Comparison of Hydrophilic Modifications in Camptothecin-Based ADCs [3]

| ADC Conjugate | Hydrophilic Modification | PDI (Poly-dispersity Index) | In Vitro IC50 (nM) | Tumor Growth Inhibition (TGI) at 5 mg/kg |

|---|---|---|---|---|

| 7300-LP2004 | PEG (Branched) | 0.197 | 32.17 | Data Not Specified |

| 7300-LP3004 | Polysarcosine (PSar) | 0.137 | 39.74 | 106.09% |

Detailed Experimental Protocols

Protocol 1: Conjugation of PEG6 Linker-Payload to Engineered Cysteine Residues

This protocol describes the site-specific conjugation of a Maleimide-PEG6-vc-PAB-MMAE linker-payload to a THIOMAB antibody, generating a homogeneous ADC with a Drug-to-Antibody Ratio (DAR) of 2 [2].

- Materials: THIOMAB antibody (e.g., Trastuzumab with LC-V205C mutation), Maleimide-PEG6-NHS ester linker-payload (e.g., L4 from [2]), Tris(2-carboxyethyl)phosphine (TCEP), Ethylenediaminetetraacetic acid (EDTA), L-Histidine buffer (pH 7.0), Tangential Flow Filtration (TFF) system, HiTrap Phenyl HP Hydrophobic Interaction Chromatography (HIC) column.

- Procedure:

- Antibody Reduction: Incubate the THIOMAB antibody (2 mg/mL) with a 1.5-fold molar excess of TCEP and 1 mM EDTA in L-Histidine buffer for 2 hours at 37°C to reduce the engineered cysteine residues.

- Conjugation: Add a 3-fold molar excess of the Maleimide-PEG6 linker-payload (L4) from a concentrated DMSO stock solution (ensure final DMSO < 5%). Allow the reaction to proceed for 1-2 hours at room temperature.

- Purification and Buffer Exchange: Quench the reaction by adding a 10-fold molar excess of L-cysteine. Purify the crude ADC and exchange into HIC loading buffer using TFF.

- HIC Purification: Load the conjugate onto a HiTrap Phenyl HP HIC column. Elute using a descending salt gradient (e.g., from 1.5 M to 0 M Ammonium Sulfate). Collect the fraction corresponding to DAR 2, which typically elutes later due to lower hydrophobicity compared to higher DAR species [2].

- Formulation and Storage: Concentrate the purified ADC, formulate into a suitable buffer (e.g., PBS), sterilize by filtration, and store at -80°C.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) Analysis for DAR Determination

HIC is the standard method for separating and quantifying ADC species based on their drug load, as the conjugation of hydrophobic payloads increases the ADC's overall hydrophobicity.

- Materials: Agilent HPLC system with UV detector, Propyl HIC column (e.g., Thermo MAbPac HIC-Butyl), Mobile Phase A (1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0), Mobile Phase B (25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0).

- Procedure:

- Column Equilibration: Equilibrate the HIC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

- Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

- Injection and Separation: Inject 10-20 μg of the ADC. Elute using a linear gradient from 5% to 60% Mobile Phase B over 25 minutes at a flow rate of 1 mL/min.

- Detection and Analysis: Monitor the eluent at 280 nm. The DAR 0 species (unconjugated antibody) elutes first, followed by DAR 1, DAR 2, etc. The average DAR is calculated using the formula: Average DAR = Σ(DAR_i × Peak Area%) / 100 [2].

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Assessment

This protocol confirms that the conjugation process and the PEG6 linker do not interfere with the antibody's ability to bind its target antigen.

- Materials: Biacore SPR system, CMS sensor chip, Antigen (e.g., recombinant HER2 extracellular domain), HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4), Amine-coupling reagents (EDC, NHS, Ethanolamine).

- Procedure:

- Surface Preparation: Immobilize the antigen onto a CMS sensor chip using standard amine-coupling chemistry to achieve a density of 50-100 Response Units (RU).

- Binding Kinetics: Dilute the PEG6-conjugated ADC and the unconjugated parental antibody in HBS-EP+ buffer. Inject a series of concentrations over the antigen surface at a flow rate of 30 μL/min.

- Data Analysis: Regenerate the surface between cycles. Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to determine the association (k_a) and dissociation (k_d) rate constants, and calculate the equilibrium dissociation constant (K_D = k_d / k_a). A similar K_D for the ADC and the parental antibody indicates preserved binding [2].

Protocol 4: In Vitro Cytotoxicity Assay

This assay evaluates the target-dependent cell-killing potency of the PEG6-linked ADC.

- Materials: Target-positive cancer cell line (e.g., NCI-N87 for HER2), Target-negative cell line, RPMI-1640 culture medium, 10% FBS, 96-well cell culture plates, CellTiter-Glo Luminescent Cell Viability Assay kit.

- Procedure:

- Cell Seeding: Seed cells at 5,000 cells per well in a 96-well plate and culture overnight.

- ADC Treatment: Treat cells with a serial dilution of the PEG6-conjugated ADC, an unconjugated antibody control, and a free payload control (e.g., MMAE). Incubate for 72-96 hours.

- Viability Measurement: Add CellTiter-Glo reagent to each well, lyse the cells, and measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.

- IC50 Calculation: Plot the percentage of viable cells against the log of the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) using a four-parameter logistic fit [1] [2].

Application Notes for PEG6 Linkers

- Optimizing Conjugation Site and Linker Synergy: The combination of conjugation site and linker structure is critical. Research shows that conjugating a PEG6-MMAE payload to the light chain (e.g., LC-V205C) results in ADCs with low hydrophobicity, high target-dependent cytotoxicity, and minimal target-independent (off-target) toxicity. This synergy is a key consideration for maximizing the therapeutic index [2].

- Balancing Hydrophilicity and Payload Activity: While PEGylation improves solubility and pharmacokinetics, it can sometimes reduce the in vitro cytotoxicity of the conjugate, as observed with larger PEG chains (e.g., 10 kDa). However, the prolonged half-life can compensate for this, leading to superior in vivo efficacy. The PEG6 linker offers a favorable balance, improving hydrophilicity without significantly compromising payload potency in cellular assays [1] [2].

- Ensuring Structural Homogeneity and Stability: Utilizing site-specific conjugation technologies (like THIOMAB) with the PEG6 linker enables the production of homogeneous ADCs. This homogeneity is essential for predictable pharmacokinetics, simplified quality control, and a superior therapeutic profile compared to heterogeneous mixtures [2].

- Alternative Hydrophilic Strategies: While PEG is highly effective, alternative hydrophilic polymers like Polysarcosine (PSar) are being explored. PSar has demonstrated superior properties in some contexts, such as lower polydispersity and higher thermal stability in camptothecin-based ADCs, suggesting it as a viable alternative for future designs [3].

Experimental Workflow and Pathway Diagrams

The following diagrams outline the key processes involved in developing and evaluating PEG6-linked ADCs.

Diagram 1: Overall ADC Development Workflow. This flowchart outlines the key stages in creating and testing a site-specific PEG6-linked ADC, from initial design to final candidate selection.

Diagram 2: Mechanism of Action of a PEG6 Enzyme-Cleavable ADC. This diagram illustrates the journey of a PEG6-linked ADC from injection to inducing tumor cell death, including the potential for a bystander effect.

Conclusion

The strategic incorporation of PEG6 linkers into ADC design is a highly effective method for optimizing their therapeutic potential. By significantly reducing hydrophobicity, these linkers enhance physicochemical stability and pharmacokinetic profiles. The experimental data and detailed protocols provided serve as a robust foundation for researchers to develop homogeneous, stable, and potent ADCs. The synergistic effect between the PEG6 linker and specific conjugation sites, particularly on the antibody light chain, underscores the importance of a holistic design strategy to maximize efficacy and minimize toxicity in next-generation ADC therapeutics.

References

Application Notes and Protocols for DEPTAC Linker Design with PEG6

Introduction to DEPTAC Technology and Linker Function

Dephosphorylation-Targeting Chimeras (DEPTACs) represent an innovative therapeutic strategy for treating tauopathies, including Alzheimer's disease. These heterobifunctional molecules are designed to specifically facilitate the dephosphorylation of pathological tau proteins by bringing them into proximity with phosphatases, thereby reducing tau aggregation and promoting its clearance [1]. DEPTACs share a similar conceptual framework with Proteolysis-Targeting Chimeras (PROTACs), but instead of targeting proteins for degradation, they recruit phosphatases to remove phosphate groups from hyperphosphorylated tau [1] [2].

The linker component in DEPTACs plays a critical role in determining the overall efficacy of these constructs. As a bridge between the tau-binding domain and phosphatase-recruiting domain, the linker influences the structural flexibility, spatial orientation, and ternary complex formation necessary for efficient tau dephosphorylation [1] [3]. Recent research has identified PEG6 (polyethylene glycol with six repeating units) as a particularly effective linker that enhances DEPTAC performance by optimizing these parameters [1].

DEPTAC Architecture and Component Design

Core Structural Components

DEPTAC molecules consist of four essential components that work in concert to achieve targeted tau dephosphorylation:

- Tau-binding domain: Specifically targets and binds to pathological tau proteins. The sequence YQQYQDATADEQG, derived from β-tubulin, has been successfully utilized for this purpose [1].

- Phosphatase-recruiting domain: Recruits protein phosphatase 2A (PP2A), the primary tau phosphatase in the brain. The sequence KKVAVVRTPPKSP has demonstrated efficacy in PP2A recruitment [1].

- Linker domain: Connects the tau-binding and phosphatase-recruiting domains. The PEG6 linker (CAS: 882847-34-9) has shown optimal performance in recent DEPTAC constructs [1].

- Cell-penetrating peptide (CPP): Facilitates blood-brain barrier penetration and cellular uptake. 8-poly-arginine (8 R) has been successfully implemented in DEPTAC designs [1].

Table 1: Core Components of DEPTAC Architecture

| Component | Sequence/Composition | Function |

|---|---|---|

| Tau Binder | YQQYQDATADEQG | Selective targeting of tau protein |

| Phosphatase Recruiter | KKVAVVRTPPKSP | Recruitment of PP2A phosphatase |

| Linker | PEG6 (CAS: 882847-34-9) | Spatial optimization between domains |

| CPP | 8-poly-arginine (8 R) | Cellular membrane and BBB penetration |

DEPTAC Mechanism of Action

The following diagram illustrates the molecular mechanism of DEPTAC-mediated tau dephosphorylation:

DEPTAC Molecular Mechanism. This diagram illustrates how DEPTAC molecules facilitate tau dephosphorylation by bringing tau protein and PP2A phosphatase into proximity.

PEG6 Linker Design and Optimization Strategies

Properties and Advantages of PEG6 Linkers

The PEG6 linker has emerged as a superior choice for DEPTAC construction due to its favorable physicochemical properties and structural characteristics. The six ethylene glycol repeating units provide an optimal balance between flexibility and rigidity, allowing for proper orientation between the tau-binding and phosphatase-recruiting domains while maintaining sufficient distance for efficient ternary complex formation [1] [3].

Key advantages of PEG6 linkers include:

- Enhanced flexibility compared to rigid aromatic linkers, facilitating better spatial accommodation

- Improved water solubility, contributing to better bioavailability

- Optimal length for productive ternary complex formation between tau and PP2A

- Proteolytic stability under physiological conditions

- Proven efficacy in the optimized D14 DEPTAC construct, demonstrating high efficiency in reducing tau phosphorylation in both cellular and animal models [1]

Comparative Linker Performance

Table 2: Comparison of Linker Types in Bifunctional Chimeras

| Linker Type | Length | Flexibility | Solubility | Efficacy in DEPTAC |

|---|---|---|---|---|

| PEG6 | ~24 atoms | High | High | Excellent |

| Alkyl | Variable | Moderate | Low to Moderate | Limited |

| GSGS Peptide | 4 amino acids | High | Moderate | Moderate |

| Aromatic | Variable | Low | Low | Poor |

Experimental Protocols for DEPTAC Evaluation

DEPTAC Synthesis and Characterization

Protocol 1: Solid-Phase Peptide Synthesis of DEPTAC Constructs

- Resin Preparation: Use Fmoc-protected Rink amide resin (0.1 mmol scale) swelled in DMF for 30 minutes.

- Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

- Peptide Assembly: Couple amino acids using Fmoc-protected derivatives (4 eq), HBTU (4 eq), and DIPEA (8 eq) in DMF for 45 minutes per coupling.

- PEG6 Incorporation: After tau-binding domain assembly, incorporate Fmoc-PEG6-COOH using the same coupling protocol.

- Phosphatase Recruiter Addition: Continue sequential addition of the phosphatase-recruiting domain.

- CPP Addition: Incorporate 8-poly-arginine sequence at the C-terminus.

- Cleavage: Treat with TFA/TIS/water (95:2.5:2.5) for 3 hours at room temperature.

- Purification: Purify by reverse-phase HPLC using a C18 column with water-acetonitrile gradient.

- Characterization: Verify identity by MALDI-TOF mass spectrometry and assess purity (≥95%) by analytical HPLC [1].

Quality Control Parameters:

- Purity: ≥95% by analytical HPLC

- Mass Accuracy: ±0.1% of theoretical value

- Solubility: ≥5 mg/mL in phosphate buffer saline (PBS)

- Storage: -20°C in lyophilized form

Biological Evaluation of DEPTAC Efficacy

Protocol 2: Assessment of Tau Dephosphorylation in Primary Hippocampal Neurons

Primary Neuron Culture:

- Dissociate hippocampus from E12-E15 SD rat embryos

- Triturate in DMEM/F12 media containing papain

- Centrifuge at 400 × g for 2 minutes

- Plate neurons in poly-D-lysine coated 6-well plates with 10% FBS in DMEM/F12 medium

- Replace with Neurobasal/B27 media after 4-6 hours

- Allow development for 7-8 days before DEPTAC treatment [1]

DEPTAC Treatment:

- Prepare DEPTAC solutions in PBS at concentrations ranging from 1 nM to 10 μM

- Treat cultured neurons for 24-72 hours

- Include vehicle control (PBS) and positive control (toxic tau-K18 fragments)

Western Blot Analysis:

- Lyse cells in RIPA buffer with protease and phosphatase inhibitors

- Load 10-20 μg protein onto 8%-12.5% SDS-polyacrylamide gels

- Transfer to nitrocellulose membranes (0.45 μm)

- Block with 5% BSA for 1 hour

- Incubate with primary antibodies overnight at 4°C:

- Total tau: Tau5 (ab80579) or HT7 (MN1000)

- Phospho-tau: AT8 (MN1020, pS199/pT205), pS199-Tau (44734G), pT205-Tau (11108-1), pS396-Tau (11102), pS404-Tau (11112)

- Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at 25°C

- Visualize using ECL luminol reagent and quantify with Image J software [1]

Protocol 3: Microscale Thermophoresis (MST) for Binding Affinity Measurement

Protein Labeling:

- Label purified tau or PP2A-Bα proteins with NT647 (RED) fluorophores

- Use labeling kit according to manufacturer's protocol (MO-L-018)

Sample Preparation:

- Prepare 16 sample solutions with varying DEPTAC concentrations using two-fold dilution series

- Add constant concentration of labeled protein (typically 10-50 nM)

MST Measurements:

- Use Monolith NT.115 device at 25°C

- Load samples into standard capillaries by capillary action

- Measure using medium IR laser power and auto-exposure settings

- Analyze data using MO.Affinity Analysis software [1]

The experimental workflow for DEPTAC evaluation is systematic, as shown below:

DEPTAC Evaluation Workflow. This diagram outlines the sequential process for designing, synthesizing, and evaluating DEPTAC molecules from in vitro to in vivo models.

Efficacy Assessment in Tauopathy Models

Protocol 4: In Vivo Evaluation in Transgenic Mouse Models

Animal Models:

- Use 3×Tg AD mice [129S4.Cg-Tg (APPSwe, tauP301L)1Lfa Psen1tm1Mpm/LfaJ] or Tau368 transgenic mice

- Include age-matched wild-type controls

- House under standard conditions with ad libitum access to food and water [1]

Dosing Regimen:

- Administer DEPTAC via intracerebroventricular injection or systemic delivery

- Use dose range of 1-10 mg/kg based on preliminary toxicity studies

- Treat for 4-8 weeks with weekly administration

Cognitive Assessment:

- Perform Morris water maze or novel object recognition tests

- Assess spatial learning and memory at baseline and post-treatment

Tissue Collection and Analysis:

- Perfuse transcardially with cold PBS followed by 4% PFA

- Collect brain regions of interest (hippocampus, cortex)

- Process for immunohistochemistry or biochemical analysis [1]

Data Analysis and Interpretation Guidelines

Key Performance Metrics

Table 3: Key Parameters for DEPTAC Efficacy Assessment

| Parameter | Assessment Method | Target Value | Significance |

|---|---|---|---|

| Tau Binding Affinity | MST | Kd < 100 nM | Ensures target engagement |

| PP2A Recruitment | Co-immunoprecipitation | ≥2-fold enrichment | Confirms ternary complex formation |

| Tau Dephosphorylation | Western Blot (p-tau/total tau) | ≥50% reduction at 1 μM | Primary efficacy measure |

| Cellular Viability | SRB Assay | IC50 > 100 μM | Demonstrates safety window |

| Cognitive Improvement | Behavioral Tests | Statistical significance p<0.05 | Functional relevance |

Troubleshooting Common Issues

- Poor Solubility: Increase PEG linker length or incorporate additional solubilizing groups

- Limited Cellular Uptake: Optimize CPP sequence or consider alternative delivery methods

- Reduced Dephosphorylation Efficacy: Adjust linker length or flexibility to optimize ternary complex formation

- Cytotoxicity: Evaluate component contributions through systematic structure-activity relationship studies

Conclusion and Future Perspectives

The strategic implementation of PEG6 linkers in DEPTAC design represents a significant advancement in the development of tau-targeted therapies for Alzheimer's disease and related tauopathies. The optimized D14 DEPTAC construct, incorporating a PEG6 linker, has demonstrated high efficiency in reducing tau phosphorylation with limited cytotoxicity in both cellular and animal models [1]. Furthermore, treatment with this optimized DEPTAC ameliorated neurodegeneration in primary cultured hippocampal neurons and improved cognitive functions in tauopathy mice [1].

Future directions in DEPTAC development should focus on expanding the repertoire of phosphatase recruiters, optimizing blood-brain barrier penetration, and exploring alternative linker chemistries that may enhance stability and efficacy. The rational design approach outlined in these application notes provides a framework for the continued development of DEPTACs as promising therapeutic candidates for the treatment of tauopathies.

References

Carboxylic Acid PEGs: Comprehensive Application Notes and Protocols

Introduction to Carboxylic Acid PEGs

Carboxylic acid Polyethylene Glycols (PEGs) are derivatives of polyethylene glycol that feature a terminal carboxyl (–COOH) group. This functional group enables the conjugation of PEG to target molecules, surfaces, or polymers through the formation of amide or ester bonds, typically facilitated by carbodiimide coupling chemistry [1]. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the properties of therapeutic agents. The key beneficial properties of PEG linkers include their high water solubility, excellent biocompatibility, significant flexibility due to freely rotating C-O bonds, and low immunogenicity, which collectively impart "stealth" properties to the conjugated molecules by reducing recognition and clearance by the immune system [2].

Classification and Properties of Carboxylic Acid PEGs

Carboxylic acid PEGs can be structurally classified into several categories, each suited for specific applications. The table below summarizes the main types and their characteristics:

| Classification | Description | Common Applications |

|---|---|---|

| Linear Heterobifunctional | A linear PEG chain with a –COOH group at one end and a different functional group (e.g., amine, thiol, azide) at the other [1] [2]. | Site-specific bioconjugation; creating protein-drug conjugates. |

| Linear Homobifunctional | A linear PEG chain with identical –COOH groups at both termini [2]. | Polymer crosslinking; hydrogel synthesis. |

| Multi-Arm PEGs | Multiple PEG chains emanating from a central core (e.g., 4-arm or 8-arm), each terminated with a –COOH group [1] [2]. | Forming high-density conjugates; creating sophisticated hydrogel networks. |

| Dendrimeric/Branched | Complex, tree-like structures with multiple –COOH groups, offering high ligand density [2]. | Enhancing binding avidity in diagnostic assays. |

The terminal carboxylic acid group can be activated to react with primary amines (–NH₂) on target molecules like proteins, forming stable amide bonds. The properties of the final conjugate are influenced by the length (molecular weight) and architecture of the PEG linker. Longer PEGs provide greater spatial separation and enhanced solubility, while branched architectures can be used to create multivalent conjugates [2].

Applications in Drug Development and Bioconjugation

Protein PEGylation: The conjugation of PEG to proteins is a primary application. It significantly improves the pharmacokinetic profile of therapeutic proteins by increasing their hydrodynamic radius, which reduces renal clearance and extends plasma half-life. Furthermore, PEGylation can decrease immunogenicity by shielding antigenic sites on the protein [2]. Marketed examples include Pegfilgrastim (Neulasta) and Peginterferon (PEG-Intron).

Antibody-Drug Conjugates (ADCs): In ADCs, heterobifunctional PEG linkers (e.g., with a carboxylic acid on one end and a click-compatible group on the other) act as spacers between the antibody and the cytotoxic drug. This spacer can provide solubility to hydrophobic drugs and incorporate cleavable linkers (e.g., enzymatically cleavable peptides) for controlled drug release at the target site [2].

Nanoparticle Functionalization: Carboxylic acid PEGs are crucial for coating and stabilizing nanoparticles, such as iron oxide NPs used in imaging. The PEG backbone significantly improves colloidal stability in complex biological environments (e.g., blood plasma), while the terminal –COOH group provides an anchor point for coupling targeting ligands like antibodies [3].

Detailed Experimental Protocols

Protocol 1: Covalent Coupling of Carboxylic Acid PEG to an Amine-Functionalized Surface

This protocol describes the activation of –COOH groups and their coupling to surface amines.

Materials:

- Carboxylic Acid PEG (e.g., HOOC-PEG-COOH)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-Hydroxysuccinimide (NHS)

- 2-(N-morpholino)ethanesulfonic acid (MES) Buffer (0.1 M, pH 5.5)

- Amine-functionalized surface (e.g., magnetic beads, sensor chip)

- Purified water (e.g., Milli-Q)

Procedure:

- Preparation of PEG Solution: Dissolve the carboxylic acid PEG in cold MES buffer to a final concentration of 1-10 mM.

- Activation of Carboxyl Groups:

- To the PEG solution, add a fresh mixture of EDC and NHS. A typical molar ratio is 1:2:5 (PEG:EDC:NHS) [3].

- Mix the reaction solution gently and incubate for 20-30 minutes at room temperature to form the active NHS ester.

- Conjugation Reaction:

- Apply the activated PEG solution to the amine-functionalized surface.

- Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

- Washing and Quenching:

- Remove the reaction solution and wash the surface thoroughly with MES buffer, followed by a pH 7.4 phosphate buffer, to remove any non-covalently bound PEG.

- To quench any remaining active esters, incubate the surface with a 1 M ethanolamine solution (pH 8.5) for 1 hour.

- Final Wash: Perform a final wash with the storage buffer of your choice.

The following diagram illustrates this conjugation workflow:

Protocol 2: Antibody Conjugation to PEGylated Iron Oxide Nanoparticles

This protocol, adapted from a cited research paper, details the coupling of an antibody to PEG-coated nanoparticles for targeted applications [3].

Materials:

- Iron oxide nanoparticles functionalized with carboxylic acid-PEG-silane [3]

- MES buffer (50 mM, pH 5.5)

- EDC and NHS

- Target Antibody (e.g., anti-PAI-1, MA-33H1F7) [3]

- Magnetic separation column (e.g., Miltenyi Biotech MS column)

- Sodium phosphate buffer (20 mM, pH 7.0)

Procedure:

- Nanoparticle Preparation: Dilute the PEGylated nanoparticle solution in MES buffer to a final concentration of 3 mg/mL.

- Carboxyl Group Activation:

- Add EDC and NHS to the nanoparticle solution (0.75 mg of each per 1 mL of solution) [3].

- Shake the mixture for 20 minutes at room temperature to form the active NHS ester on the PEG chain ends.

- Antibody Coupling:

- Dilute the antibody in MES buffer.

- Mix the activated nanoparticle solution with the antibody solution and shake for 1 hour at room temperature.

- Purification:

- Use a magnetic column placed in a magnet to separate the conjugated nanoparticles from the unreacted antibodies and reagents.